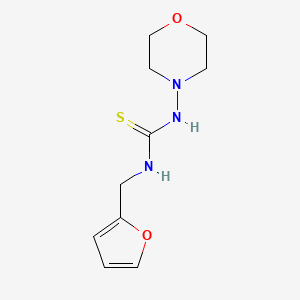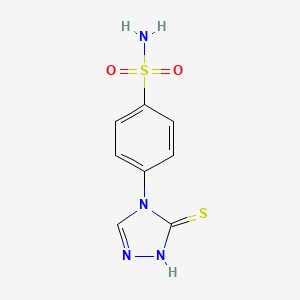
N-(2-furylmethyl)-N'-4-morpholinylthiourea
Vue d'ensemble
Description
N-(2-furylmethyl)-N'-4-morpholinylthiourea, also known as FMTU, is a chemical compound that has been studied for its potential use in scientific research applications. FMTU is a thiourea derivative that has been shown to have various biochemical and physiological effects. We will also explore the current scientific research applications of FMTU and list future directions for its use in research.
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)-N'-4-morpholinylthiourea is not fully understood, but it is believed to act as a scavenger of reactive oxygen species (ROS). ROS are molecules that can cause oxidative damage to cells and tissues, and N-(2-furylmethyl)-N'-4-morpholinylthiourea is thought to neutralize these harmful molecules. N-(2-furylmethyl)-N'-4-morpholinylthiourea has also been shown to have anti-inflammatory properties, which may contribute to its protective effects.
Biochemical and physiological effects:
N-(2-furylmethyl)-N'-4-morpholinylthiourea has been shown to have various biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory properties, N-(2-furylmethyl)-N'-4-morpholinylthiourea has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. N-(2-furylmethyl)-N'-4-morpholinylthiourea has also been shown to decrease lipid peroxidation, which is a marker of oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-furylmethyl)-N'-4-morpholinylthiourea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. N-(2-furylmethyl)-N'-4-morpholinylthiourea is also relatively non-toxic, which makes it suitable for use in in vitro and in vivo experiments. However, N-(2-furylmethyl)-N'-4-morpholinylthiourea has some limitations as well. It is not very water-soluble, which can make it difficult to use in certain experiments. N-(2-furylmethyl)-N'-4-morpholinylthiourea also has a short half-life in vivo, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for the use of N-(2-furylmethyl)-N'-4-morpholinylthiourea in scientific research. One area of interest is the use of N-(2-furylmethyl)-N'-4-morpholinylthiourea in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(2-furylmethyl)-N'-4-morpholinylthiourea has been shown to protect against oxidative damage in the brain, which may make it a promising candidate for further study. Another potential future direction is the use of N-(2-furylmethyl)-N'-4-morpholinylthiourea in the treatment of cardiovascular disease. N-(2-furylmethyl)-N'-4-morpholinylthiourea has been shown to protect against myocardial ischemia-reperfusion injury, and further study may reveal its potential as a therapeutic agent for heart disease. Additionally, N-(2-furylmethyl)-N'-4-morpholinylthiourea may have potential as a chemopreventive agent for cancer, and further study is needed to explore this possibility.
Applications De Recherche Scientifique
N-(2-furylmethyl)-N'-4-morpholinylthiourea has been studied for its potential use in various scientific research applications. One study by R. J. Reiter and colleagues found that N-(2-furylmethyl)-N'-4-morpholinylthiourea was able to protect against oxidative damage in the brain. Another study by A. R. Kulkarni and colleagues found that N-(2-furylmethyl)-N'-4-morpholinylthiourea was able to protect against myocardial ischemia-reperfusion injury in rats. N-(2-furylmethyl)-N'-4-morpholinylthiourea has also been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
1-(furan-2-ylmethyl)-3-morpholin-4-ylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c16-10(11-8-9-2-1-5-15-9)12-13-3-6-14-7-4-13/h1-2,5H,3-4,6-8H2,(H2,11,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWSYWSKJWUKQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=S)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4698607.png)

![2-{2-[(2-phenylpropyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4698623.png)
![ethyl 2-[(2-bromobenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4698630.png)
![4-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4698634.png)
![5-bromo-1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B4698635.png)
![3-chloro-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4698639.png)
![4-tert-butyl-N-{5-[4-(methylthio)phenyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4698644.png)
![N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B4698656.png)
![6-(2-phenylethyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4698682.png)

![4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B4698691.png)
![2-[(4-sec-butylphenyl)sulfonyl]-N-(2,5-dimethylphenyl)hydrazinecarboxamide](/img/structure/B4698698.png)
